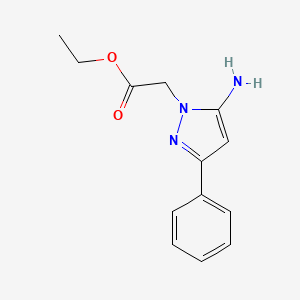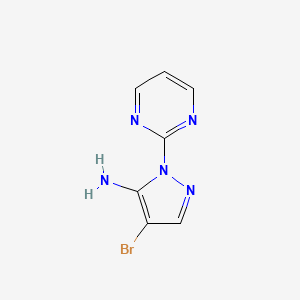![molecular formula C16H15BrClN3O2 B2567773 5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine CAS No. 1808693-92-6](/img/structure/B2567773.png)
5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . The compound also contains bromine and chlorine substituents, as well as a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine and pyrrolidine rings. The bromine and chlorine atoms could be introduced through halogenation reactions . The pyrrolidine ring could be synthesized through a variety of methods, including cyclization reactions . The methoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, as well as the bromine and chlorine substituents. The pyridine ring is planar, while the pyrrolidine ring is puckered . The bromine and chlorine atoms would add significant weight to the molecule, as they are much heavier than carbon, nitrogen, and hydrogen atoms .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution reactions, while the pyrrolidine ring could undergo reactions at the nitrogen atom . The bromine and chlorine atoms could be replaced through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, given the presence of the heavy bromine and chlorine atoms . Its solubility in various solvents would depend on the polarity of the molecule, which in turn would be influenced by the presence of the polar pyridine ring and the nonpolar pyrrolidine ring .Mecanismo De Acción
Safety and Hazards
This compound could present several safety hazards. For example, it could be harmful if swallowed, inhaled, or if it comes into contact with the skin . It could also cause eye irritation . Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .
Direcciones Futuras
Future research could explore the potential uses of this compound in various fields. For example, it could be investigated for its potential use as a pharmaceutical, given the presence of the pharmacologically active pyridine and pyrrolidine rings . Additionally, its synthesis could be optimized to improve yield and reduce costs .
Propiedades
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-12-7-14(15(18)20-8-12)16(22)21-6-3-13(9-21)23-10-11-1-4-19-5-2-11/h1-2,4-5,7-8,13H,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSZUWMHRWHLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=NC=C2)C(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)
![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)


![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide](/img/structure/B2567695.png)
![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2567698.png)
![tert-butyl N-(3-[(methylamino)methyl]phenyl)carbamate](/img/structure/B2567699.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)
![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2567704.png)

![2-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)
![(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2567709.png)
